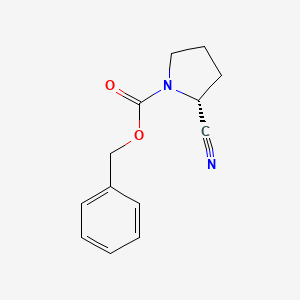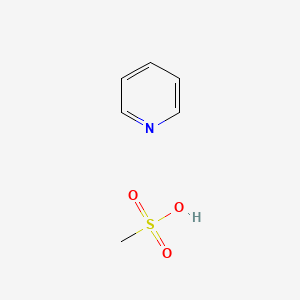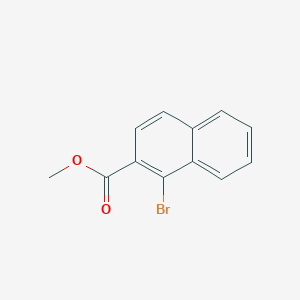
1-Brom-2-Naphthalincarbonsäuremethylester
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester is an organic compound with the chemical formula C12H9BrO2. It is a colorless to slightly yellow liquid with a boiling point of approximately 338-340°C and a density of 1.51 g/cm³ . This compound is slightly soluble in water but soluble in many organic solvents. It is often used as an intermediate in organic synthesis reactions, particularly in the preparation of various naphthamide compounds .
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester is widely used in scientific research, particularly in:
Organic Synthesis: As an intermediate for the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the preparation of advanced materials with specific properties.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester typically involves a two-step process:
Bromination of 2-Naphthoic Acid: 2-Naphthoic acid reacts with cuprous bromide to form 2-bromo-naphthoic acid.
Esterification: The 2-bromo-naphthoic acid is then reacted with methanol under alkaline conditions to generate the methyl ester.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester include:
2-Naphthalenecarboxylic Acid: Lacks the bromine atom and is used in similar synthetic applications.
1-Bromo-2-Naphthoic Acid: Similar structure but without the ester group, used in different synthetic pathways.
The uniqueness of 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester lies in its combination of the bromine atom and ester group, which makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 1-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCSGSCDZOKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449341 | |
| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89555-39-5 | |
| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the naphthalene ring in methyl 1-bromo-2-naphthoate?
A1: The methoxycarbonyl group in methyl 1-bromo-2-naphthoate is not coplanar with the naphthalene ring. Instead, it is twisted out of the plane by a dihedral angle of 29.8° []. This twist is likely due to steric hindrance between the methoxy group and the adjacent bromine atom.
Q2: How does the crystal structure of methyl 1-bromo-2-naphthoate suggest π-π stacking interactions?
A2: The crystal structure analysis reveals that adjacent molecules of methyl 1-bromo-2-naphthoate arrange themselves in an overlapped manner []. The distance between the parallel naphthalene rings of neighboring molecules is 3.590 Å, which falls within the typical range for π-π stacking interactions. This suggests that these weak intermolecular forces contribute to the stability of the crystal lattice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
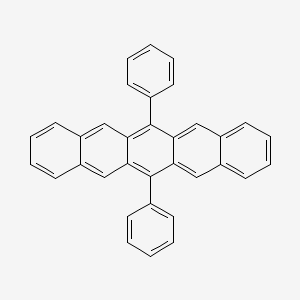
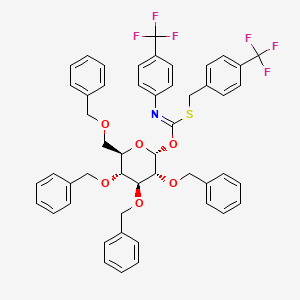
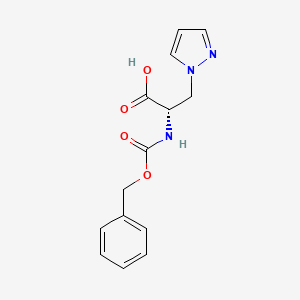
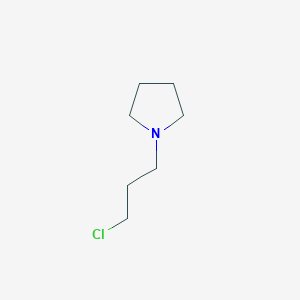
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)
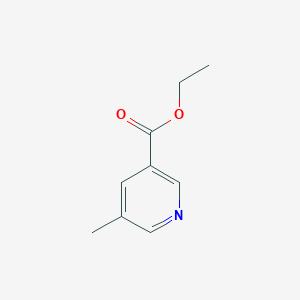

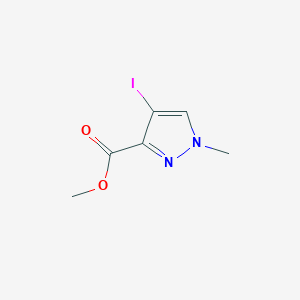

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)
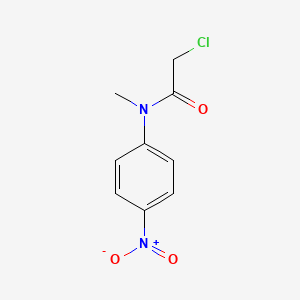
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
